4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenol is a complex organic compound with a unique structure that includes a benzothiazole ring, a hydrazone linkage, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenol typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Hydrazone Formation: The benzothiazole derivative is then reacted with hydrazine hydrate to form the hydrazone linkage.
Phenol Substitution: Finally, the hydrazone derivative is reacted with 4-chloro-2-hydroxybenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-hydroxybenzaldehyde: Shares the phenol and chloro groups but lacks the benzothiazole and hydrazone linkage.
Benzothiazole derivatives: Compounds with the benzothiazole ring but different substituents.
Hydrazone derivatives: Compounds with the hydrazone linkage but different aromatic rings.
Uniqueness
4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenol is unique due to its combination of a benzothiazole ring, hydrazone linkage, and phenol group
Properties
Molecular Formula |
C16H14ClN3O4S |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-hydroxyethyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H14ClN3O4S/c17-12-5-6-14(22)11(9-12)10-18-20(7-8-21)16-13-3-1-2-4-15(13)25(23,24)19-16/h1-6,9-10,21-22H,7-8H2/b18-10+ |
InChI Key |
TVVDOMYPJAYNSA-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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